L-771688 (hydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-771688 (hydrochloride) is a potent and highly selective α1A-adrenoceptor antagonist. It exhibits high affinity for cloned human, rat, and dog α1A-adrenergic receptors, with a dissociation constant (Kd) ranging from 43 to 90 picomolar. This compound is known for its over 500-fold selectivity over the α1B and α1D isoforms .

准备方法

The synthesis of L-771688 (hydrochloride) involves the Biginelli reaction, a well-known multicomponent reaction that produces dihydropyrimidinones. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of an acid catalyst . The reaction conditions can vary, but common catalysts include Lewis acids, ionic liquids, and organocatalysts . Industrial production methods may involve optimizing these conditions to achieve high yields and purity.

化学反应分析

Final Coupling and Functionalization

The bromopropyl amide (IX) undergoes nucleophilic substitution with the piperazine intermediate (XIII) in DMF at 80°C, yielding L-771688. Hydrochloride salt formation is achieved via treatment with HCl gas in methanol .

Alternative Synthetic Strategies

-

Microwave-Assisted Synthesis : Ethyl acetoacetate, urea, and aldehydes react under microwave irradiation (80°C, 30 min) using DMSO as a solvent, improving regioselectivity .

-

Enantioselective Catalysis : Chiral phosphoric acids (e.g., H8-BINOL-based catalysts) enable asymmetric Biginelli reactions, achieving enantiomeric excess (ee) up to 97% .

Reaction Optimization Data

The table below summarizes critical reaction parameters for key intermediates:

Catalytic Innovations

-

Lewis Acid Catalysis : CeCl3 or InCl3 with chiral ligands (e.g., (R,R)-BINAM) improves reaction rates and enantioselectivity .

-

Solvent-Free Methods : Triphenylphosphine (PPh3) facilitates DHPM synthesis at 100°C without solvents, reducing environmental impact .

Analytical Characterization

科学研究应用

L-771688 (hydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving α1A-adrenoceptor antagonists.

Biology: Researchers use it to study the physiological and pharmacological roles of α1A-adrenergic receptors in various organisms.

Industry: The compound’s high selectivity and potency make it valuable in the development of new pharmaceuticals targeting adrenergic receptors.

作用机制

L-771688 (hydrochloride) exerts its effects by selectively binding to α1A-adrenergic receptors, thereby blocking the action of norepinephrine. This antagonism prevents the typical physiological responses mediated by these receptors, such as vasoconstriction and smooth muscle contraction . The molecular targets involved include the α1A-adrenergic receptors, and the pathways affected are those related to adrenergic signaling.

相似化合物的比较

L-771688 (hydrochloride) is unique due to its high selectivity for α1A-adrenergic receptors. Similar compounds include:

Neboglamine: Another α1A-adrenoceptor antagonist with different selectivity profiles.

Trazodone hydrochloride: A serotonin uptake inhibitor with some affinity for adrenergic receptors.

Mianserin hydrochloride: A tetracyclic compound that blocks alpha-adrenergic, histamine H1, and certain serotonin receptors.

These compounds differ in their selectivity and affinity for various receptors, making L-771688 (hydrochloride) particularly valuable for studies focused on α1A-adrenergic receptors.

属性

CAS 编号 |

200051-19-0 |

|---|---|

分子式 |

C28H35Cl2F2N5O5 |

分子量 |

630.51 |

IUPAC 名称 |

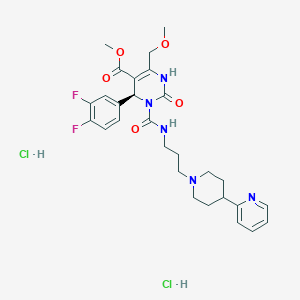

methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;dihydrochloride |

InChI |

InChI=1S/C28H33F2N5O5.2ClH/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22;;/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38);2*1H/t25-;;/m0../s1 |

InChI 键 |

ZMUWSPDVFPVYFA-WLOLSGMKSA-N |

SMILES |

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.Cl.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L-771688 dihydrochloride; L 771688 dihydrochloride; L771688 dihydrochloride; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。